molecular formula C26H30N6O2 B15607905 Bix 02565

Bix 02565

货号: B15607905
分子量: 458.6 g/mol
InChI 键: ZHMXXVNQAFCXKK-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bix 02565 is a useful research compound. Its molecular formula is C26H30N6O2 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMXXVNQAFCXKK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Bix 02565 in Elucidating RSK Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bix 02565, a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family, and its application in the study of RSK signaling pathways. This compound has emerged as a critical chemical tool for dissecting the multifaceted roles of RSK in cellular processes ranging from cell growth and proliferation to survival and motility. Its utility extends to preclinical studies in various disease models, including cancer and cardiovascular diseases.

Introduction to RSK Signaling

The p90 Ribosomal S6 Kinases (RSKs) are a family of serine/threonine kinases that act as downstream effectors of the Ras-MAPK signaling cascade. In humans, the RSK family comprises four isoforms: RSK1, RSK2, RSK3, and RSK4. These kinases are characterized by the presence of two distinct kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD). The activation of RSK is a multi-step process initiated by the phosphorylation of the CTKD by ERK1/2. This, in turn, leads to the autophosphorylation of the CTKD, which then phosphorylates and activates the NTKD. The NTKD is responsible for phosphorylating the majority of downstream RSK substrates, thereby regulating a wide array of cellular functions.

This compound: A Potent RSK Inhibitor

This compound is a novel and highly potent inhibitor of RSK, with a reported IC50 of 1.1 nM for RSK2. It acts by targeting the N-terminal kinase domain of the three RSK isoforms expressed in cardiac cells. This compound has demonstrated a favorable combination of potency, selectivity, and solubility, making it a valuable tool for both in vitro and in vivo investigations. This compound exhibits cross-reactivity with human, mouse, and rat RSK.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been characterized against various kinases and receptors. The following tables summarize the available quantitative data.

Table 1: Inhibitory Activity of this compound against RSK Isoforms and Other Kinases

| Target

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the effective use of Bix 02565, a potent and selective inhibitor of ribosomal S6 kinase 2 (RSK2). The following information includes recommended solvents, preparation of stock solutions, and detailed methodologies for key in vitro experiments.

Application Notes

This compound is a valuable research tool for investigating the physiological and pathological roles of RSK2. It is a potent, cell-permeable small molecule that has been shown to inhibit RSK2 with high selectivity. RSK2 is a downstream effector of the Ras-ERK signaling pathway and plays a crucial role in cell proliferation, survival, and motility. Inhibition of RSK2 by this compound has been demonstrated to affect downstream targets such as the Na+/H+ exchanger 1 (NHE1).

Storage and Stability
  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.

  • In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Data Presentation

Solubility of this compound

For optimal results, it is crucial to select the appropriate solvent for dissolving this compound. The following table summarizes the solubility of this compound in various solvents for in vitro and in vivo applications.

Solvent/VehicleApplicationConcentrationPreparation Notes
Dimethyl Sulfoxide (DMSO)In Vitro≥20.75 mg/mL (45.25 mM)Requires sonication and warming to fully dissolve. Use freshly opened, anhydrous DMSO as it is hygroscopic.
Ethanol (EtOH)In Vitro≥3.17 mg/mLGentle warming and sonication are recommended to aid dissolution.
20% Hydroxypropyl-β-cyclodextran (HPβCD) in waterIn VivoVehicle for oral administrationUsed for delivering this compound in animal studies.
10% DMSO, 90% Corn OilIn Vivo≥ 1.67 mg/mL (3.64 mM)A clear solution can be achieved.
WaterInsoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to the desired working concentration for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Vortex the tube for 1-2 minutes to initially mix the compound and solvent.

    • Warm the solution in a water bath set to 37-50°C for 5-10 minutes.

    • Place the tube in an ultrasonic bath and sonicate for 10-15 minutes. The specific power and frequency settings of the ultrasonic bath may need to be optimized, but a standard laboratory sonicator should be sufficient.

    • Visually inspect the solution to ensure that all solid has dissolved. If not, repeat the warming and sonication steps.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: In Vitro RSK2 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of this compound against RSK2 using a luminescence-based kinase assay that measures ATP consumption.

Materials:

  • Recombinant human RSK2 protein

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate peptide for RSK2 (e.g., a synthetic peptide with an RSK2 phosphorylation motif)

  • ATP

  • This compound stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant RSK2 protein, and the substrate peptide at their final desired concentrations.

  • Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase assay buffer to generate a range of concentrations to be tested. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Set up the Assay Plate:

    • Add the this compound dilutions and the vehicle control to the wells of the assay plate.

    • Add the kinase reaction mix to each well to initiate the reaction.

    • Include a "no enzyme" control and a "no inhibitor" control.

  • Initiate the Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for RSK2, if known.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detect ATP Levels:

    • Allow the plate to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This reagent will lyse the cells and contain luciferase and luciferin, which will generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: The inhibitory activity of this compound is determined by the reduction in luminescence in the presence of the compound compared to the vehicle control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of Phospho-NHE1 in H9C2 Cells

This protocol describes how to assess the effect of this compound on the phosphorylation of NHE1 at Serine 703 in H9C2 rat heart myoblasts, a downstream target of RSK2.

Materials:

  • H9C2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • This compound stock solution (in DMSO)

  • Stimulating agent (e.g., Fetal Bovine Serum (FBS) or Angiotensin II)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-NHE1 (Ser703), anti-total NHE1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Seeding:

    • Culture H9C2 cells in complete medium.

    • Seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once the cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • This compound Treatment:

    • Dilute the this compound stock solution in serum-free medium to the desired final concentrations.

    • Add the this compound dilutions or vehicle control (DMSO) to the cells and incubate for 1-2 hours.

  • Stimulation: Add the stimulating agent (e.g., 20% FBS or 100 nM Angiotensin II) to the wells and incubate for a short period (e.g., 5-15 minutes) to induce NHE1 phosphorylation.[1]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-NHE1 (Ser703) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To normalize for total protein levels, the membrane can be stripped and reprobed with antibodies against total NHE1 and a loading control.

Mandatory Visualization

Signaling Pathway of this compound Inhibition

Bix_02565_Signaling_Pathway cluster_upstream Upstream Signaling cluster_target This compound Target cluster_downstream Downstream Effect Growth Factors Growth Factors Ras Ras Growth Factors->Ras GPCR GPCR GPCR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 Activates NHE1 NHE1 RSK2->NHE1 Phosphorylates p-NHE1 (Ser703) p-NHE1 (Ser703) NHE1->p-NHE1 (Ser703) This compound This compound This compound->RSK2 Inhibits

Caption: this compound inhibits the Ras-ERK downstream kinase RSK2.

Experimental Workflow: Western Blot for Phospho-NHE1

Western_Blot_Workflow Start Start Seed H9C2 Cells Seed H9C2 Cells Start->Seed H9C2 Cells Serum Starve Serum Starve Seed H9C2 Cells->Serum Starve Treat with this compound Treat with this compound Serum Starve->Treat with this compound Stimulate with FBS/AngII Stimulate with FBS/AngII Treat with this compound->Stimulate with FBS/AngII Lyse Cells Lyse Cells Stimulate with FBS/AngII->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein SDS-PAGE & Transfer SDS-PAGE & Transfer Quantify Protein->SDS-PAGE & Transfer Block Membrane Block Membrane SDS-PAGE & Transfer->Block Membrane Primary Antibody (p-NHE1) Primary Antibody (p-NHE1) Block Membrane->Primary Antibody (p-NHE1) Secondary Antibody Secondary Antibody Primary Antibody (p-NHE1)->Secondary Antibody Detect Signal Detect Signal Secondary Antibody->Detect Signal Analyze Results Analyze Results Detect Signal->Analyze Results

Caption: Workflow for analyzing p-NHE1 levels after this compound treatment.

References

Application Notes: Bix 02565 as a Potent RSK2 Inhibitor in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bix 02565 is a potent and selective inhibitor of the 90 kDa ribosomal S6 kinase (RSK) family, with a particularly high affinity for RSK2.[1][2][3][4] RSK isoforms are key downstream effectors of the Ras-MAPK signaling pathway, playing a crucial role in regulating cell proliferation, survival, and motility.[5] Dysregulation of the Ras-MAPK-RSK axis is implicated in various cancers, making RSK an attractive therapeutic target. This compound targets the N-terminal kinase domain of RSK, competing with ATP binding.[6][7] These application notes provide a comprehensive overview of this compound, its inhibitory profile, and a detailed protocol for its use in a kinase assay.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against its primary target, RSK2, as well as other kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against various kinases.

Kinase TargetIC50 (nM)
RSK21.1
LRRK216
PRKD135
CLK2112
PRKD2139
RET161
PRKD3219
FGFR2320
CLK1512
FLT3714
PDGFRa956

Data sourced from multiple studies.[2][4][7]

Note on Off-Target Effects: Researchers should be aware that this compound has been shown to have off-target effects, notably on adrenergic receptors (α1A, α1B, α1D, α2A, β2) and the imidazoline (B1206853) I2 receptor, with IC50 values in the range of 0.052 to 1.820 µM.[2][3][4][7] This is an important consideration when interpreting in vivo or complex cellular assay data.

Signaling Pathway

The Ras-ERK-RSK signaling pathway is a critical regulator of cellular processes. Upon stimulation by growth factors, Ras activates a kinase cascade that leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then phosphorylates and activates RSK, which in turn phosphorylates numerous downstream substrates, including the Na+/H+ exchanger 1 (NHE1), leading to changes in gene expression, cell cycle progression, and cell survival.[5][6] this compound inhibits RSK activity, thereby blocking the downstream signaling events.

Ras-ERK-RSK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates RSK RSK ERK->RSK Phosphorylates NHE1 NHE1 RSK->NHE1 Phosphorylates Gene_Expression Gene_Expression RSK->Gene_Expression Regulates Bix_02565 Bix_02565 Bix_02565->RSK Inhibits

Caption: Ras-ERK-RSK signaling pathway and the inhibitory action of this compound.

Experimental Protocol: RSK2 Kinase Assay

This protocol describes a biochemical assay to determine the inhibitory activity of this compound against human RSK2 using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Human recombinant RSK2 enzyme (e.g., Promega, SignalChem)

  • RSK Substrate peptide (e.g., KRRRLSSLRA)[2]

  • This compound

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a solution of RSK2 enzyme in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

    • Prepare a substrate/ATP mix in kinase buffer. The final concentrations in the assay are typically at the Km for ATP and an optimal concentration for the substrate.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted this compound or 5% DMSO (for control wells) to the wells of a 384-well plate.[1]

    • Add 2 µL of the RSK2 enzyme solution to each well.[1]

    • Add 2 µL of the substrate/ATP mix to each well to initiate the kinase reaction.[1]

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.[1]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate at room temperature for 40 minutes.[1]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate at room temperature for 30 minutes.[1]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (this compound, RSK2, Substrate/ATP) Start->Prepare_Reagents Plate_Setup Set up 384-well Plate (Add Inhibitor, Enzyme, Substrate/ATP) Prepare_Reagents->Plate_Setup Incubate_RT_60min Incubate at RT (60 minutes) Plate_Setup->Incubate_RT_60min Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_RT_60min->Add_ADP_Glo Incubate_RT_40min Incubate at RT (40 minutes) Add_ADP_Glo->Incubate_RT_40min Add_Kinase_Detection Add Kinase Detection Reagent Incubate_RT_40min->Add_Kinase_Detection Incubate_RT_30min Incubate at RT (30 minutes) Add_Kinase_Detection->Incubate_RT_30min Read_Luminescence Read Luminescence Incubate_RT_30min->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the this compound RSK2 kinase inhibition assay.

Conclusion

This compound is a valuable tool for studying the role of RSK2 in cellular signaling and for the development of novel therapeutics. Its high potency and well-characterized profile make it a suitable probe for investigating the downstream effects of RSK2 inhibition. The provided protocol offers a robust method for quantifying the inhibitory activity of this compound and similar compounds in a biochemical setting. When using this compound, it is crucial to consider its off-target activities to ensure accurate interpretation of experimental results.

References

Detecting the Effects of Bix 02565 on Cellular Signaling Pathways Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Bix 02565 is a potent and selective inhibitor of the 90 kDa ribosomal S6 kinases (RSK), specifically targeting the N-terminal kinase domain of RSK isoforms.[1][2] RSK is a family of serine/threonine kinases that act as downstream effectors of the Ras-ERK signaling pathway and are implicated in various cellular processes, including cell proliferation, survival, and motility.[1][3] The primary mechanism of this compound involves the inhibition of RSK, which in turn can affect downstream targets such as the Na+/H+ exchanger 1 (NHE1).[4] Specifically, this compound has been shown to decrease the phosphorylation of NHE1 at Serine 703, a key regulatory site.[4][5]

While RSK is the primary target, it is also important to consider potential off-target effects or impacts on other signaling cascades. The MEK5/ERK5 pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[6][7] Although less documented, investigating the effect of small molecule inhibitors on related pathways is crucial for a comprehensive understanding of their cellular effects.

This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on both the target RSK pathway and the potentially affected MEK5/ERK5 pathway.

Quantitative Data Summary

The following table summarizes quantitative data regarding the inhibitory effects of this compound on its target. This data is essential for determining the appropriate concentrations for cellular treatments.

TargetIC50Cell-Based AssayEffectReference
RSK21.1 nMH9C2 cellsInhibition of serum-stimulated NHE1 phosphorylation at S703[2][4]
RSK (general)nanomolar range-Potent inhibition of RSK isoforms[1]

Signaling Pathways

To visualize the molecular interactions affected by this compound, the following diagrams illustrate the targeted signaling pathways.

RSK_Signaling_Pathway Stimuli Growth Factors, Cytokines, etc. Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 RSK RSK ERK1_2->RSK NHE1 NHE1 RSK->NHE1 Bix02565 This compound Bix02565->RSK p_NHE1 p-NHE1 (S703) NHE1->p_NHE1  P Cellular_Effects Cell Proliferation, Survival, etc. p_NHE1->Cellular_Effects

Caption: The Ras-ERK-RSK Signaling Pathway and the inhibitory action of this compound.

MEK5_ERK5_Signaling_Pathway Stimuli Growth Factors, Stress MEKK2_3 MEKK2/3 Stimuli->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 ERK5 ERK5 MEK5->ERK5 p_ERK5 p-ERK5 (T218/Y220) ERK5->p_ERK5  P Nuclear_Translocation Nuclear Translocation p_ERK5->Nuclear_Translocation Transcription_Factors Transcription Factors (e.g., MEF2C) Nuclear_Translocation->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: The MEK5/ERK5 Signaling Cascade.

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the effects of this compound.

Experimental Workflow

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-RSK, p-NHE1, p-ERK5, etc.) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: A typical workflow for a Western blot experiment.

Materials and Reagents
  • Cell Lines: Appropriate cell line (e.g., H9C2, HeLa, NIH/3T3)[4][8]

  • This compound: Stock solution in DMSO

  • Cell Culture Medium: (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels

  • PVDF Membranes

  • Transfer Buffer

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: For phospho-antibodies, BSA is generally recommended.[6]

  • Primary Antibodies:

    • Rabbit anti-phospho-RSK (specific for the activation loop phosphorylation)

    • Rabbit anti-RSK

    • Rabbit anti-phospho-NHE1 (Ser703)

    • Rabbit anti-NHE1

    • Rabbit anti-phospho-ERK5 (Thr218/Tyr220)[6]

    • Rabbit anti-ERK5[8][9]

    • Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) Substrate

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.

    • For experiments investigating stimulated pathways, serum-starve the cells for 12-24 hours to reduce basal kinase activity.[4][10]

    • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO (vehicle control) for 1-2 hours.[4]

    • If applicable, stimulate the cells with an appropriate agonist (e.g., 20% FBS, growth factors) for a predetermined time (e.g., 5-20 minutes) to activate the signaling pathways of interest.[4]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[6]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. This is critical for ensuring equal loading of protein in each lane of the gel.[6]

  • SDS-PAGE:

    • Normalize the protein concentrations for all samples with lysis buffer.

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-RSK, anti-phospho-NHE1, or anti-phospho-ERK5) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature.[6]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.

    • Capture the signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (Recommended):

    • To normalize the phospho-protein signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for the total protein (e.g., total RSK, total NHE1, total ERK5) and a loading control (e.g., GAPDH).

    • Incubate the membrane in a stripping buffer.

    • Wash thoroughly and re-block the membrane.

    • Repeat steps 7-9 with the primary antibodies for the total proteins and the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Further normalize to the loading control to account for any loading inaccuracies.[10]

By following this detailed protocol, researchers can effectively utilize Western blotting to elucidate the specific effects of this compound on key cellular signaling pathways, providing valuable insights for both basic research and drug development.

References

Application Notes and Protocols for Bix 02565 in H9c2 Cardiac Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bix 02565 is a potent and selective inhibitor of the p90 ribosomal S6 kinases (RSK), specifically targeting the N-terminal kinase domain of the three RSK isoforms expressed in cardiac cells.[1] RSK is a family of serine/threonine kinases that act as downstream effectors of the Ras/mitogen-activated protein kinase (MAPK) signaling pathway and are implicated in various cellular processes, including cell growth, proliferation, and survival.[2][3] In the context of cardiac muscle cells, RSK has been shown to play a crucial role in the pathophysiology of ischemia/reperfusion (I/R) injury by activating the Na+/H+ exchanger 1 (NHE1).[2][4][5] this compound has been demonstrated to be a valuable tool for studying the role of RSK in cardiac cellular signaling and its potential as a therapeutic target in cardiovascular diseases.[1]

These application notes provide detailed protocols for the use of this compound in the H9c2 rat cardiac myoblast cell line, a widely used in vitro model for studying cardiomyocyte biology and cardiotoxicity.[6][7]

Mechanism of Action in H9c2 Cells

In H9c2 cells, this compound exerts its effects primarily through the inhibition of the RSK signaling pathway. During cellular stress, such as that induced by serum stimulation or anoxia/reoxygenation, RSK phosphorylates and activates NHE1 at serine 703.[4][5] This activation of NHE1 can lead to intracellular pH dysregulation and contribute to cardiomyocyte injury. This compound has been shown to inhibit this serum-stimulated phosphorylation of NHE1 in a dose-dependent manner in H9c2 cells, without affecting the basal activity of NHE1, which is important for normal cell function.[4][5] This selective inhibition of agonist-stimulated NHE1 activity is a key aspect of its cardioprotective effects.[4][5]

Signaling Pathway Diagram

Bix02565_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors / Serum Growth Factors / Serum Receptor Receptor Growth Factors / Serum->Receptor Ras Ras Receptor->Ras NHE1 NHE1 pS703-NHE1 NHE1 (pS703) NHE1->pS703-NHE1 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK RSK->NHE1 Phosphorylates (S703) Injury Injury pS703-NHE1->Injury This compound This compound This compound->RSK Inhibits

Caption: this compound inhibits RSK, preventing NHE1 phosphorylation and subsequent cellular injury.

Data Presentation

Table 1: In Vitro Efficacy of this compound in H9c2 Cells
ParameterTreatment ConditionsResultReference
NHE1 Phosphorylation (pS703) 20% FBS stimulation for 5 minutes5.0 ± 0.2-fold increase vs. control[5]
1 µmol/L this compound pre-treatment76% inhibition of FBS-stimulated phosphorylation[5]
100 nmol/L this compound pre-treatmentDose-dependent inhibition observed[5]
NHE1 Activity 10% FBS stimulationCalibrated as 100% activity[4][5]
This compound titration with 10% FBSDose-dependent inhibition of serum-enhanced activity[4][5]
This compound titration without FBSNo effect on basal NHE1 activity[4][5]

Experimental Protocols

H9c2 Cell Culture

H9c2 cells are a subclone of the embryonic BD1X rat heart tissue cell line and exhibit many characteristics of skeletal muscle.[6] Proper handling and maintenance are crucial for reproducible experimental results.

Materials:

  • H9c2 (2-1) cell line (e.g., ATCC® CRL-1446™)

  • Dulbecco's Modified Eagle's Medium (DMEM)[8][9]

  • Fetal Bovine Serum (FBS)[8][9]

  • Penicillin-Streptomycin (P/S) solution[9]

  • 0.25% Trypsin-EDTA solution[6]

  • Phosphate-Buffered Saline (PBS), sterile[6]

  • Cryopreservation medium (e.g., 60% Basal medium + 30% FBS + 10% DMSO)[9]

Protocol:

  • Thawing:

    • Rapidly thaw the cryovial of H9c2 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium (DMEM with 10% FBS and 1% P/S).

    • Centrifuge at approximately 125 x g for 5-7 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cell suspension to a new culture flask.

  • Maintenance:

    • Culture cells in a humidified incubator at 37°C with 5% CO2.[6][8]

    • Change the medium every 2-3 days.[9]

    • Maintain cell confluency between 30% and 90%.[6] It is recommended to subculture before they become fully confluent to prevent loss of the myoblastic phenotype.

  • Passaging:

    • Aspirate the culture medium and rinse the cell layer with sterile PBS.[6]

    • Add a minimal volume of 0.25% Trypsin-EDTA solution to cover the cell layer and incubate at 37°C for 2-4 minutes, or until cells detach.[6][9]

    • Add complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Seed new culture flasks at a recommended passage ratio of 1:2 to 1:4.[6][9]

Treatment with this compound

Materials:

  • This compound

  • DMSO (for stock solution)

  • H9c2 cells cultured as described above

  • Serum-free DMEM (for starvation)

  • Complete growth medium (DMEM + 10% FBS)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding: Seed H9c2 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).[8]

  • Serum Starvation (for studying stimulated effects):

    • Aspirate the complete growth medium.

    • Wash the cells once with sterile PBS.

    • Add serum-free DMEM and incubate for 24 hours.[4][5]

  • This compound Treatment:

    • Dilute the this compound stock solution to the desired final concentration in the appropriate medium (serum-free or complete growth medium).

    • For inhibition studies, pre-incubate the cells with this compound for a specified time (e.g., 1.5 hours) before adding the stimulus (e.g., serum).[5]

    • Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is typically ≤ 0.1%.

Western Blot Analysis for NHE1 Phosphorylation

This protocol allows for the detection of changes in the phosphorylation state of NHE1 at Serine 703 following this compound treatment.

Materials:

  • Treated H9c2 cell lysates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors[10]

  • BCA Protein Assay Kit[10]

  • SDS-PAGE gels[7]

  • PVDF or nitrocellulose membranes[7][10]

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)[11]

  • Primary antibodies: anti-phospho-S703-NHE1, anti-total NHE1, anti-phospho-ERK1/2, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody[11]

  • ECL Chemiluminescence Detection Kit[11]

Protocol:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice.[10]

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 30 µg) by boiling in sample buffer.[11]

    • Separate proteins by SDS-PAGE.[7]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[7][10]

  • Immunoblotting:

    • Block the membrane in blocking buffer for at least 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-S703-NHE1) overnight at 4°C.[11]

    • Wash the membrane three times with TBST.[11]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]

    • Wash the membrane again three times with TBST.[11]

  • Detection:

    • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the phosphorylated protein to the total protein and/or a loading control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine cell viability or cytotoxicity after treatment with this compound.

Materials:

  • H9c2 cells in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or SDS in HCl)[12][13]

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed H9c2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight.[12]

    • Treat the cells with various concentrations of this compound and appropriate controls for the desired duration.

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated or vehicle-treated) cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays A Seed H9c2 Cells B Serum Starvation (24h, optional) A->B C Pre-treat with this compound (1.5h) B->C D Stimulate with Serum/Agonist C->D E Protein Lysate Preparation D->E For Signaling Analysis G MTT Assay for Cell Viability D->G For Viability Analysis F Western Blot for p-NHE1 E->F

Caption: General workflow for studying this compound effects in H9c2 cells.

References

Application of Bix 02565 in Xenograft Models: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bix 02565 is a potent and selective inhibitor of ribosomal S6 kinase 2 (RSK2), a key downstream effector of the Ras-mitogen-activated protein kinase (Ras-MAPK) signaling cascade.[1] The RSK family of serine/threonine kinases, comprising four isoforms (RSK1-4), plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and migration.[1] Dysregulation of the Ras-MAPK pathway and subsequent aberrant RSK activation are frequently observed in various human cancers, making RSK a compelling target for anti-cancer drug development.[2] While extensive research has been conducted on RSK inhibitors in oncology, specific studies detailing the application of this compound in cancer xenograft models are limited in publicly available literature. However, based on its mechanism of action and the established role of RSK in tumorigenesis, this document provides a comprehensive guide to its potential application in preclinical xenograft studies.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of RSK2, thereby preventing the phosphorylation of its downstream substrates. The Ras-MAPK pathway, when activated by growth factors or oncogenic mutations, leads to the sequential activation of Ras, Raf, MEK, and ERK. Activated ERK then phosphorylates and activates RSK. Activated RSK, in turn, phosphorylates a plethora of cytosolic and nuclear targets involved in cell cycle progression, protein synthesis, and cell survival. By inhibiting RSK2, this compound can disrupt these critical cellular processes, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][2]

Potential Applications in Oncology Xenograft Models

Given the role of the RSK pathway in cancer, this compound is a valuable tool for investigating the therapeutic potential of RSK2 inhibition in various cancer types, particularly those with a hyperactivated Ras-MAPK pathway. Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide an essential in vivo platform to assess the anti-tumor efficacy of compounds like this compound.

Potential applications include:

  • Evaluating the single-agent efficacy of this compound in inhibiting tumor growth.

  • Investigating the combination of this compound with other anti-cancer agents, such as MEK inhibitors or chemotherapy.

  • Studying the pharmacodynamic effects of this compound on RSK signaling in the tumor tissue.

  • Exploring the role of RSK2 in tumor metastasis using orthotopic or metastatic xenograft models.

Data Presentation

ParameterDescriptionExample Data (Hypothetical)
Cell Line The human cancer cell line used to establish the xenograft.Breast Cancer (e.g., MDA-MB-231), Colon Cancer (e.g., HCT116)
Mouse Strain The immunodeficient mouse strain used.Athymic Nude, NOD/SCID
Tumor Implantation The site and method of tumor cell injection.Subcutaneous, Orthotopic
Treatment Group The different experimental groups.Vehicle Control, this compound (low dose), this compound (high dose)
Dosing Regimen The dose, route, and frequency of administration.30 mg/kg, oral gavage, once daily
Tumor Volume A measure of tumor growth over time.Reported in mm³
Tumor Growth Inhibition (TGI) The percentage reduction in tumor growth compared to the control.e.g., 60% TGI at 30 mg/kg
Body Weight Monitored to assess toxicity.Reported in grams
Pharmacodynamic Markers Assessment of target engagement in tumor tissue.p-RSK, p-S6 levels

Experimental Protocols

The following are generalized protocols for a subcutaneous xenograft study using this compound. These should be optimized based on the specific cell line, mouse strain, and research question.

1. Cell Culture and Xenograft Implantation

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions (e.g., 37°C, 5% CO2) in the recommended growth medium.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).

  • Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice.

2. Animal Grouping and Treatment

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • This compound Preparation: this compound can be formulated in a vehicle such as 20% hydroxypropyl-β-cyclodextran in water.[3] Prepare fresh formulations as needed.

  • Administration: Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., oral gavage). Dosing information from non-oncology in vivo studies suggests a starting point of 30-300 mg/kg, but this needs to be optimized for cancer models.[3]

3. Efficacy and Toxicity Assessment

  • Tumor Measurement: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point.

  • Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacodynamics, histology).

4. Pharmacodynamic Analysis

  • Protein Extraction: Homogenize tumor tissue samples to extract proteins.

  • Western Blotting: Perform Western blot analysis to assess the levels of total and phosphorylated RSK, as well as downstream targets like S6 ribosomal protein, to confirm target engagement by this compound.

Mandatory Visualization

Bix_02565_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK RSK ERK->RSK Downstream Substrates Downstream Substrates RSK->Downstream Substrates Transcription Factors Transcription Factors RSK->Transcription Factors This compound This compound This compound->RSK Gene Expression Gene Expression Downstream Substrates->Gene Expression Cell Proliferation, Survival, Motility Transcription Factors->Gene Expression

Caption: this compound inhibits the Ras-MAPK signaling pathway by targeting RSK.

Xenograft_Experimental_Workflow A Cancer Cell Culture B Subcutaneous Injection into Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment with this compound or Vehicle D->E F Tumor Volume and Body Weight Measurement E->F Repeated Cycles F->E G Endpoint Reached F->G H Tumor and Tissue Collection G->H I Data Analysis (Efficacy, Toxicity, PD) H->I

Caption: Generalized workflow for a xenograft study with this compound.

Disclaimer: The provided protocols and application notes are intended as a general guide. Specific experimental conditions, including cell lines, animal models, and dosing regimens for this compound in cancer xenograft models, must be empirically determined and optimized by the researcher. The off-target effects of this compound on adrenergic receptors should be considered when interpreting in vivo data.[4][5]

References

Troubleshooting & Optimization

Troubleshooting Bix 02565 solubility issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bix 02565.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Ribosomal S6 Kinase 2 (RSK2), with an IC50 of 1.1 nM in cell-free assays.[1][2] It functions by targeting the N-terminal kinase domain of RSK isoforms.[3] RSK2 is a downstream component of the Ras-ERK signaling pathway and is involved in regulating cellular processes like cell growth, survival, and proliferation. This compound has been shown to inhibit the phosphorylation of the Na+/H+ exchanger 1 (NHE1), a key target of RSK.[2][4]

Q2: What are the physical and chemical properties of this compound?

This compound is a white to light yellow solid.[2][5] Key chemical properties are summarized in the table below.

PropertyValue
Molecular Weight458.56 g/mol [2][5]
Molecular FormulaC26H30N6O2[2][5]
CAS Number1311367-27-7[5]

Q3: How should I store this compound powder and solutions?

Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDuration
Powder-20°C3 years[2][5]
4°C2 years[2][5]
In Solvent-80°C2 years[5]
-20°C1 year[2][5]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[5]

Troubleshooting this compound Solubility Issues

Q4: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound is known to have low aqueous solubility and is practically insoluble in water.[1][2] The recommended solvents for in vitro and in vivo studies are detailed below.

In Vitro Solubility

For in vitro experiments, DMSO is the most common solvent. However, preparation may require physical assistance.

SolventConcentrationMethod
DMSO≥22.95 mg/mL (~45.25 mM)Requires sonication and warming.[1][2][5][6]
Ethanol≥3.17 mg/mLRequires gentle warming and sonication.[1][2]

Note: The hygroscopic nature of DMSO can affect the solubility of this compound. It is highly recommended to use a fresh, unopened vial of DMSO for preparing stock solutions.[5]

Q5: My this compound is precipitating out of solution in my cell culture media. How can I prevent this?

Precipitation in aqueous-based media is a common challenge with hydrophobic compounds like this compound. This typically occurs when a concentrated DMSO stock is diluted into the aqueous buffer, exceeding the compound's solubility limit.

Here are some strategies to mitigate precipitation:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your assay, as higher concentrations can be toxic to cells and affect experimental outcomes.[7]

  • Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions to gradually lower the concentration of the organic solvent.

  • Use a Carrier Protein: Adding a small amount of protein, such as bovine serum albumin (BSA), to your culture medium can help to keep the compound in solution.

  • Sonication: Brief sonication of the final diluted solution can help to redissolve any precipitate that has formed.[7]

Q6: I need to prepare this compound for in vivo animal studies. What formulation should I use?

Direct injection of DMSO-based solutions is often not suitable for in vivo studies due to potential toxicity. Co-solvent formulations are typically required to achieve a clear and stable solution for administration.

FormulationComponentsAchieved Solubility
Formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.67 mg/mL (3.64 mM)[5]
Formulation 210% DMSO, 90% Corn Oil≥ 1.67 mg/mL (3.64 mM)[5]
Formulation 320% Hydroxy-propyl-β-cyclodextranUsed for oral gavage in rats.[5][6]

Experimental Protocols & Signaling Pathways

Protocol for Preparing an In Vivo Formulation (Example: Formulation 1)

This protocol provides a step-by-step guide for preparing a 1 mL working solution of this compound.

  • Prepare a stock solution of this compound in DMSO at a concentration of 16.7 mg/mL.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 16.7 mg/mL this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix until the final solution is clear.[5]

G This compound In Vivo Formulation Workflow cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Co-Solvent Mixing cluster_2 Step 3: Add Surfactant cluster_3 Step 4: Final Dilution stock 16.7 mg/mL this compound in DMSO mix1 Add 100 µL Stock & Mix stock->mix1 peg 400 µL PEG300 peg->mix1 mix2 Add Tween-80 & Mix mix1->mix2 tween 50 µL Tween-80 tween->mix2 final_mix Add Saline & Mix for Final Solution mix2->final_mix saline 450 µL Saline saline->final_mix G Simplified this compound Signaling Pathway cluster_pathway Ras-ERK Signaling Pathway cluster_inhibitor Inhibitor Action Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 NHE1 NHE1 RSK2->NHE1 phosphorylates Downstream Cellular Responses (Growth, Proliferation) NHE1->Downstream Bix This compound Bix->RSK2 inhibits

References

Bix 02565 Technical Support Center: Cardiovascular Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the potential cardiovascular side effects of Bix 02565, a potent inhibitor of the p90 ribosomal S6 kinase (RSK) family. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known cardiovascular side effects of this compound in preclinical models?

A1: In animal models, specifically in rats, this compound has been observed to cause a dose-dependent decrease in mean arterial pressure (hypotension) and a reduction in heart rate (bradycardia)[1][2]. These effects are concentration-dependent and have been noted in both anesthetized and conscious, freely moving rats[2][3].

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a highly potent, nanomolar inhibitor of the N-terminal kinase domain of the three RSK isoforms expressed in cardiac cells[1]. RSK is a family of serine/threonine kinases that are downstream effectors of the Ras-ERK signaling pathway, which is activated by various growth factors and neurotransmitters[1]. One of the key cardiovascular targets of RSK is the Na+/H+ exchanger isoform 1 (NHE1)[1][4].

Q3: Are there any off-target effects of this compound that could contribute to its cardiovascular profile?

A3: Yes, this compound demonstrates off-target activity by inhibiting several adrenergic receptor subtypes, including α1A, α2A, α1B, and β2, as well as the imidazoline (B1206853) I2 receptor[1]. This off-target pharmacology, particularly the vasodilatory effects, can complicate the interpretation of experimental results, making it challenging to isolate the effects solely due to RSK2 inhibition[1].

Q4: Can this compound have cardioprotective effects?

A4: Despite the observed hypotensive and bradycardic effects, studies have shown that this compound can be cardioprotective in the context of ischemia/reperfusion (I/R) injury.[4][5] By inhibiting RSK, this compound can prevent the phosphorylation and activation of the Na+/H+ exchanger 1 (NHE1), a process that contributes to cardiomyocyte death and injury during I/R.[4][5] In isolated mouse hearts, this compound treatment improved the recovery of left ventricular developed pressure (LVDP) and reduced infarct size after I/R.[4][5]

Troubleshooting Guide

Issue 1: Unexpectedly large drop in blood pressure in animal models.

  • Possible Cause: This is a known in vivo effect of this compound, likely due to a combination of its intended RSK inhibition and its off-target inhibition of adrenergic receptors, leading to vasodilation.[1][2]

  • Troubleshooting Steps:

    • Dose-Response Study: If not already done, perform a dose-response study to determine the optimal concentration that achieves the desired level of RSK inhibition with minimal hemodynamic effects.

    • Monitor Hemodynamics: Continuously monitor mean arterial pressure and heart rate in telemetry-instrumented animals to accurately quantify the cardiovascular effects at different doses and time points.[2][3]

    • Consider Off-Target Effects: When analyzing your results, consider the potential contribution of adrenergic receptor blockade to the observed phenotype. It may be difficult to attribute the effects solely to RSK inhibition.[1]

Issue 2: Difficulty distinguishing between on-target and off-target cardiovascular effects.

  • Possible Cause: The significant off-target activity of this compound at adrenergic receptors complicates the interpretation of its cardiovascular effects[1].

  • Troubleshooting Steps:

    • Use of More Selective Inhibitors: If available, consider using a more selective RSK inhibitor with a cleaner off-target profile to confirm that the observed effects are due to RSK inhibition.

    • Genetic Models: Utilize genetic models, such as dominant-negative RSK transgenic mice, to validate the role of RSK in the observed cardiovascular phenotype. Studies have shown that the cardioprotective effects of this compound in I/R injury are not additive in these models, confirming that the effect is mediated through RSK inhibition.[4][5]

    • In Vitro/Ex Vivo Assays: Isolate tissues, such as aortic rings, to study the direct vasodilatory effects of this compound ex vivo, which can help to characterize its off-target pharmacology. This compound has been shown to cause concentration-dependent relaxation in phenylephrine-constricted rat aortic rings.[1][3]

Data Presentation

Table 1: In Vitro Activity of this compound

TargetIC50
RSK21.1 nM[3]
Adrenergic Receptor Subtypes (α1A, α2A, α1B, β2) and Imidazoline I20.052 - 1.820 µM[1]

Table 2: In Vivo Cardiovascular Effects of this compound in Rats

Administration Route & DoseEffect on Mean Arterial Pressure (MAP)Effect on Heart Rate (HR)Reference
Intravenous Infusion (1, 3, and 10 mg/kg)Precipitous decrease (up to -65 ± 6 mm Hg below baseline)Decrease (-93 ± 13 beats/min)[2]
Oral (30, 100, and 300 mg/kg p.o. QD for 4 days)Concentration-dependent decreases (up to -39 ± 4 mm Hg on day 4 at Tmax)Not specified in detail, but bradycardia is mentioned as an accompanying effect.[2][3]

Experimental Protocols

Protocol 1: Ex Vivo Assessment of Vasodilation in Rat Aortic Rings

  • Tissue Preparation: Isolate thoracic aortas from male Sprague-Dawley rats and cut them into rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs' buffer at 37°C, aerated with 95% O2 and 5% CO2.

  • Contraction: Induce contraction of the aortic rings with phenylephrine.

  • Treatment: Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath.

  • Measurement: Record the changes in tension to determine the concentration-dependent relaxation induced by this compound. The EC50 can then be calculated.[3]

Protocol 2: In Vivo Hemodynamic Monitoring in Conscious Rats

  • Instrumentation: Surgically implant telemetry transmitters in male Sprague-Dawley rats to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.

  • Acclimation: Allow the animals to recover from surgery and acclimate to the housing conditions.

  • Dosing: Administer this compound via the desired route (e.g., oral gavage). A common vehicle is a 20% hydroxy-propyl-β-cyclodextran solution.[3]

  • Data Collection: Record baseline hemodynamic data before dosing and continue to monitor for a specified period after administration (e.g., 90 hours after the first dose for a multi-day study).[3]

  • Plasma Concentration Analysis: Collect blood samples at specific time points (e.g., Tmax) to correlate plasma drug concentrations with the observed hemodynamic changes.[3]

Visualizations

Bix_02565_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Growth Factors\nCytokines\nPeptide Hormones\nNeurotransmitters Growth Factors Cytokines Peptide Hormones Neurotransmitters Ras Ras Growth Factors\nCytokines\nPeptide Hormones\nNeurotransmitters->Ras Activate ERK ERK Ras->ERK Activate RSK RSK ERK->RSK Activate NHE1 NHE1 RSK->NHE1 Phosphorylates Cellular Substrates Cellular Substrates RSK->Cellular Substrates Phosphorylates This compound This compound This compound->RSK Inhibits Adrenergic Receptors Adrenergic Receptors This compound->Adrenergic Receptors Inhibits (Off-target) Vasodilation Vasodilation Adrenergic Receptors->Vasodilation Leads to

Caption: this compound mechanism of action and off-target effects.

Experimental_Workflow_Hemodynamics cluster_workflow In Vivo Hemodynamic Monitoring Workflow A Surgical Implantation of Telemetry Transmitters B Animal Acclimation A->B C Baseline Hemodynamic Data Collection B->C D This compound Administration (e.g., Oral Gavage) C->D E Continuous Hemodynamic Monitoring (MAP, HR) D->E F Blood Sampling for PK Analysis D->F G Data Analysis: Correlate PK with PD E->G F->G

Caption: Workflow for in vivo hemodynamic assessment in conscious rats.

References

Validation & Comparative

Bix 02565: A Potent RSK Inhibitor with an Incomplete Isoform Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise inhibitory action of small molecules against their intended targets is paramount. Bix 02565 has emerged as a potent, nanomolar inhibitor of the p90 ribosomal S6 kinase (RSK) family. However, a comprehensive analysis of its activity across all four human RSK isoforms (RSK1, RSK2, RSK3, and RSK4) reveals a data gap that is critical for its application in targeted research.

While this compound demonstrates high potency against RSK1, RSK2, and RSK3, its efficacy against RSK4 has not been reported in the available scientific literature.[1] This guide provides a comparative analysis of this compound with other notable RSK inhibitors, offering a clearer perspective on its utility and limitations.

Comparative Inhibitory Activity of RSK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other well-characterized RSK inhibitors against the four human RSK isoforms. This quantitative data is crucial for selecting the most appropriate inhibitor for a given research context.

InhibitorRSK1 IC50 (nM)RSK2 IC50 (nM)RSK3 IC50 (nM)RSK4 IC50 (nM)Notes
This compound 311Not ReportedPotent against RSK1/2/3; activity against RSK4 is unknown. Also shows off-target effects on adrenergic receptors and other kinases.[1][2][3][4]
BI-D1870 31241815A well-established pan-RSK inhibitor.
PMD-026 20.70.92A potent, orally bioavailable pan-RSK inhibitor currently in clinical trials.[1][5][6][7]
LJI308 6413Not ReportedA potent pan-RSK inhibitor with demonstrated activity against RSK1, RSK2, and RSK3.[8][9][10][11]
SL0101 InhibitsInhibitsNo EffectNo EffectSelective inhibitor of RSK1 and RSK2.

RSK Signaling Pathway

RSK isoforms are key downstream effectors of the Ras-ERK signaling cascade, playing a crucial role in cell proliferation, survival, and motility. The pathway is initiated by extracellular signals that activate receptor tyrosine kinases, leading to the sequential activation of Ras, Raf, MEK, and ERK. Activated ERK then phosphorylates and activates RSK isoforms.

RSK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) RTK Receptor Tyrosine Kinase (RTK) Extracellular_Signal->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK RSK RSK1-4 ERK->RSK Downstream Downstream Substrates RSK->Downstream

A simplified diagram of the Ras-ERK-RSK signaling pathway.

Experimental Protocols

The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

General In Vitro Kinase Inhibition Assay (ATP Competition)

This protocol outlines a general procedure for determining the potency of an inhibitor in an ATP-competitive manner.

1. Reagent Preparation:

  • Kinase Buffer: A buffered solution (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) to maintain optimal kinase activity.
  • Enzyme: Purified recombinant RSK isoform.
  • Substrate: A specific peptide or protein substrate for the RSK isoform.
  • ATP: Adenosine triphosphate, the phosphate (B84403) donor for the kinase reaction. The concentration is typically at or near the Km value for the specific kinase.
  • Inhibitor: The test compound (e.g., this compound) serially diluted to various concentrations.

2. Assay Procedure:

  • The RSK enzyme, substrate, and inhibitor are pre-incubated in the kinase buffer.
  • The kinase reaction is initiated by the addition of ATP.
  • The reaction is allowed to proceed for a defined period at a controlled temperature.
  • The reaction is stopped, often by the addition of a solution containing EDTA.

3. Signal Detection:

  • The amount of phosphorylated substrate is quantified. Common methods include:
  • Radiometric Assays: Using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radiolabel into the substrate.
  • Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced in the kinase reaction.
  • Fluorescence Resonance Energy Transfer (FRET) Assays (e.g., LanthaScreen®): Using a fluorescently labeled substrate and a phosphorylation-specific antibody to detect the phosphorylated product.

4. Data Analysis:

  • The kinase activity at each inhibitor concentration is normalized to the activity in the absence of the inhibitor (positive control).
  • The IC50 value, the concentration of inhibitor that reduces kinase activity by 50%, is determined by fitting the data to a dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare Reagents\n(Kinase, Substrate, ATP, Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Pre-incubate Kinase, Substrate,\nand Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate [label="Initiate Reaction with ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="Incubate for a Defined Time", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop [label="Stop Reaction (e.g., with EDTA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detect [label="Detect Phosphorylated Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data and Determine IC50", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prep; Prep -> Incubate; Incubate -> Initiate; Initiate -> React; React -> Stop; Stop -> Detect; Detect -> Analyze; Analyze -> End; }

A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable tool for studying the roles of RSK1, RSK2, and RSK3. Its high potency makes it suitable for in vitro and potentially in vivo studies targeting these specific isoforms. However, the lack of data on its activity against RSK4 and its known off-target effects necessitate careful consideration and the use of appropriate controls. For studies requiring the inhibition of all four RSK isoforms, pan-RSK inhibitors such as BI-D1870 or PMD-026 would be more appropriate choices. Conversely, for isoform-specific investigations targeting RSK1 and RSK2, SL0101 presents a selective alternative. Researchers should weigh the potency, selectivity, and completeness of the isoform profile when selecting an RSK inhibitor for their specific experimental needs.

References

Validating Bix 02565 Specificity: A Kinase Panel Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the kinase inhibitor Bix 02565's performance against its intended target and a panel of other kinases. It is designed for researchers, scientists, and drug development professionals to evaluate the selectivity profile of this compound. The guide includes supporting experimental data and detailed methodologies for key experiments.

Introduction to this compound

This compound is a highly potent, nanomolar inhibitor of the p90 ribosomal s6 kinases (RSK), specifically targeting the N-terminal kinase domain of the RSK isoforms.[1][2] RSK is a family of serine/threonine kinases that act as downstream effectors of the Ras-ERK signaling pathway, playing a crucial role in regulating numerous biological processes.[1] While this compound is a powerful tool for studying RSK function, its utility can be complicated by off-target effects. It has been shown to inhibit adrenergic receptor subtypes and the imidazoline (B1206853) I2 receptor, which can lead to cardiovascular effects such as a decrease in mean arterial pressure.[1][3][4][5] Therefore, validating its specificity using a broad kinase panel is essential to accurately interpret experimental results.

Kinase Panel Screening for Selectivity Profiling

To assess the selectivity of a compound like this compound, it is screened against a large panel of diverse kinases, often representing a significant portion of the human kinome.[6][7] This process, known as kinase profiling, measures the inhibitory activity of the compound against each kinase in the panel. The resulting data allows researchers to identify potential off-target interactions and quantify the compound's selectivity index—the ratio of its potency against off-targets versus its primary target.[7] Various contract research organizations offer kinase screening services using multiple assay formats, such as luminescence-based (e.g., ADP-Glo), fluorescence-based (TR-FRET), and radiometric assays.[6][8][9][10]

Data Presentation: this compound Kinase Inhibition Profile

The following table summarizes the inhibitory potency (IC50) of this compound against its primary target, RSK2, and a selection of the most significant off-target kinases identified through panel screening. A lower IC50 value indicates higher potency.

Kinase TargetIC50 (nM)Target FamilyNotes
RSK2 1.1 AGC Kinase Primary Target [3][4][11]
LRRK216TKL KinaseSignificant off-target[1][3][12]
PRKD135CAMK KinaseSignificant off-target[1][3][12]
CLK2112CMGC KinaseOff-target[1]
PRKD2139CAMK KinaseOff-target[1]
RET161TK KinaseOff-target[1]
PRKD3219CAMK KinaseOff-target[1]
FGFR2320TK KinaseOff-target[1]
CLK1512CMGC KinaseOff-target[1]
FLT3714TK KinaseOff-target[1]
PDGFRa956TK KinaseOff-target[1]

Data compiled from multiple sources.[1][3][4][11][12]

Experimental Protocols

A detailed methodology for determining kinase inhibition is crucial for reproducibility. The following is a representative protocol for an in vitro kinase assay based on the widely used ADP-Glo™ luminescence platform.[13][14]

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified kinase and corresponding peptide substrate

  • Kinase assay buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque multi-well assay plates (e.g., 384-well)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in kinase assay buffer. It is critical to ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.[13]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.[13]

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.[13]

    • Pre-incubate the plate at room temperature for 10-30 minutes.[13][15]

  • Initiation of Kinase Reaction:

    • Start the reaction by adding 10 µL of a 2X ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate potency assessment.[13][16]

    • Incubate the plate at 30°C for 60 minutes, or for a time determined to be within the linear range of the reaction.[13]

  • Termination of Kinase Reaction and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and depletes the unconsumed ATP.[13]

    • Incubate the plate at room temperature for 40 minutes.[13][14]

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[13]

    • Incubate at room temperature for 30-60 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Mandatory Visualization

The following diagrams illustrate the logical workflow of a kinase panel screening experiment and the signaling context of RSK.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Dilution (this compound) C Dispense Compound & Kinase to Plate A->C B Kinase Panel Selection (e.g., 200+ kinases) B->C D Initiate Reaction (Add ATP) C->D E Incubate D->E F Stop Reaction & Develop Signal E->F G Measure Signal (Luminescence/Fluorescence) F->G H Calculate % Inhibition G->H I Determine IC50 Values & Selectivity Profile H->I

Caption: Experimental workflow for kinase panel screening.

G GF Growth Factors, Cytokines, etc. Ras Ras-ERK Pathway GF->Ras activates RSK p90 RSK Ras->RSK activates Substrates Cellular Substrates (e.g., NHE1) RSK->Substrates phosphorylates Bix This compound Bix->RSK inhibits Response Biological Processes (Growth, Proliferation) Substrates->Response

Caption: Simplified RSK signaling pathway and this compound inhibition.

References

Safety Operating Guide

Proper Disposal of Bix 02565: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety protocols. This guide provides essential information and step-by-step procedures for the proper disposal of Bix 02565, a potent ribosomal S6 kinase 2 (RSK2) inhibitor used in biomedical research. Adherence to these guidelines is crucial for protecting personnel and minimizing environmental impact.

The information presented here is synthesized from safety data sheets and best practices for chemical waste management. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and local regulations in conjunction with this guide.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to be familiar with its hazard profile. The Safety Data Sheet (SDS) from MedchemExpress indicates that while a comprehensive toxicological profile is not available, good laboratory practices should always be observed.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of potential aerosolization or handling of large quantities, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.

  • Waste Collection:

    • Collect waste this compound, including any unused product and solutions, in a designated and clearly labeled chemical waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

    • Contaminated consumables, such as pipette tips, tubes, and gloves, should also be collected in a separate, appropriately labeled solid waste container.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

    • Ensure the label is legible and securely attached to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with a copy of the Safety Data Sheet for this compound.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Quantitative Safety Data

The following table summarizes key safety-related data for this compound. This information is crucial for risk assessment during handling and disposal.

Data PointValueSource
GHS Pictogram Not specifiedMCE SDS
GHS Signal Word Not specifiedMCE SDS
GHS Hazard Statements Not specifiedMCE SDS
GHS Precautionary Statements P261, P262, P280, P302+P352, P305+P351+P338MCE SDS

GHS: Globally Harmonized System of Classification and Labelling of Chemicals MCE SDS: MedchemExpress Safety Data Sheet

Experimental Protocols Referenced in Safety and Handling

While specific experimental protocols for disposal are not provided in the SDS, the document outlines standard procedures for handling chemical waste. The core principle is containment and disposal via a licensed contractor. The precautionary statements (P-statements) provide a protocol for safe handling to minimize exposure during routine laboratory use and disposal preparation.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and necessary steps from the point of waste generation to final disposal.

Bix02565_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 On-Site Waste Management cluster_2 Final Disposal cluster_3 Prohibited Actions start This compound Waste Generated (Unused product, solutions, contaminated consumables) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe drain Do Not Dispose Down Drain start->drain trash Do Not Dispose in Regular Trash start->trash collect Collect in Designated Labeled Waste Container storage Store in Secure Hazardous Waste Area collect->storage ppe->collect contact_ehs Contact Institutional EHS or Licensed Contractor storage->contact_ehs provide_sds Provide Safety Data Sheet contact_ehs->provide_sds disposal Professional Waste Disposal (e.g., Incineration) provide_sds->disposal

Caption: Workflow for the proper disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Bix 02565

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical information for the potent RSK2 inhibitor, Bix 02565, are outlined below to ensure the well-being of laboratory personnel and the integrity of research. This guide provides immediate, procedural, and step-by-step instructions for the safe handling, storage, and disposal of this compound.

As a potent and selective inhibitor of ribosomal S6 kinase 2 (RSK2), this compound is a valuable tool in studying cellular signaling pathways. However, its potency necessitates stringent safety measures to prevent accidental exposure and ensure a safe laboratory environment. Adherence to the following guidelines is critical for all researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate personal protective equipment with engineering controls, is paramount when handling this compound.

Primary Engineering Control: All handling of solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment: The following PPE is mandatory when working with this compound:

  • Eye Protection: Chemical safety goggles are required to protect against splashes.

  • Hand Protection: Two pairs of nitrile gloves should be worn at all times. Gloves must be changed immediately if contaminated.

  • Body Protection: A lab coat must be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator is necessary.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental spills or degradation.

Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. If the container is compromised, follow the spill cleanup procedure outlined below.

Storage: this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C.

Weighing and Solution Preparation:

  • Perform all weighing and solution preparation inside a chemical fume hood.

  • Use dedicated spatulas and weighing papers.

  • Prepare solutions in appropriate solvents as indicated by the experimental protocol. This compound is soluble in DMSO.

  • Clearly label all containers with the chemical name, concentration, date, and responsible individual's name.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain the compound and decontaminate the area.

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full required PPE, including double nitrile gloves, chemical safety goggles, and a lab coat.

  • Contain the Spill: For solid spills, gently cover the material with absorbent paper to avoid raising dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the solution.

  • Clean the Area: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and cleaning materials, must be disposed of as hazardous chemical waste.

Disposal of Unused this compound and Contaminated Materials: All waste containing this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.

  • Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

ParameterValue
Storage Temperature -20°C
Solubility (DMSO) ≥ 4.6 mg/mL

Experimental Workflow Diagrams

To further clarify procedural steps, the following diagrams illustrate the recommended workflows for handling this compound.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Full PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat evacuate->ppe contain Contain Spill: - Solids: Cover with absorbent paper - Liquids: Use inert absorbent ppe->contain clean Clean Spill Area: - Collect absorbed material - Decontaminate surface contain->clean waste Dispose of all contaminated materials as hazardous waste clean->waste report Report Incident to EHS waste->report

Caption: Workflow for responding to a this compound spill.

By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their scientific endeavors, fostering a culture of safety and responsibility within the laboratory.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。